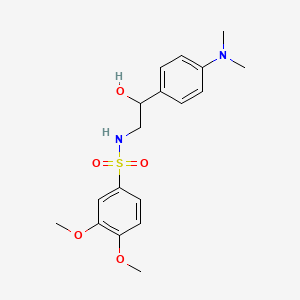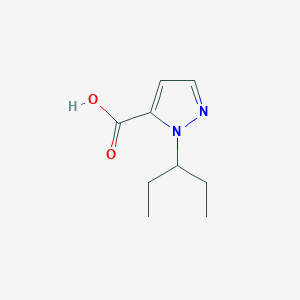![molecular formula C17H19FN6O2S B2617411 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173257-64-1](/img/structure/B2617411.png)
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is an intricate chemical compound characterized by a distinctive structure featuring a fluorinated aromatic ring, pyrazolopyrimidine moiety, and a pyrrolidinyl group. It has garnered interest in various scientific fields due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.
Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.
Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced using agents like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated benzene ring, where the fluorine can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH) for deprotonation and organolithium reagents for nucleophilic attacks are commonly employed. Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions often include derivatives with altered functional groups, which could enhance or modify the pharmacological properties of the original compound.
Wissenschaftliche Forschungsanwendungen
In Chemistry: In the realm of synthetic organic chemistry, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore new chemical reactivity patterns and synthetic methodologies.
In Biology and Medicine: In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Due to its ability to modulate biochemical pathways, it's also being explored for therapeutic uses in treating inflammatory diseases and neurological disorders.
In Industry: In industrial settings, derivatives of this compound are investigated for their utility in developing new materials, including polymers and coatings that require specific chemical resistance properties.
Wirkmechanismus
The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrazolopyrimidine derivatives, this compound's fluorinated benzene ring and pyrrolidinyl group offer unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine analogs: These share a common core structure but differ in their substituents, leading to varying biological activities.
Sulfonamide derivatives: Known for their antimicrobial properties, these compounds differ mainly in the nature of their aromatic substitutions.
Each of these compounds has unique attributes that influence their suitability for different scientific and industrial applications.
Whew, that's quite the chemical journey! Hope you found this as fascinating as a new synthetic pathway. Anything else you'd like to dive into?
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYFMPTFSKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)


![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)


![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)



![N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2617349.png)

